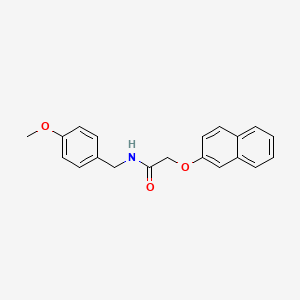
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as EMEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMEA belongs to the class of compounds known as piperidine derivatives and has been studied for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to interact with ion channels, such as TRPV1 and TRPA1, and receptors, such as the cannabinoid receptor CB1. 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax and downregulating the expression of cyclin D1 and Bcl-2. In inflammation research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. In pain research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to modulate the activity of ion channels and receptors involved in pain sensation, such as TRPV1, TRPA1, and CB1.
实验室实验的优点和局限性
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify, and it can be obtained in its crystalline form. 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide also has a relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide also has a low solubility in water, which limits its use in aqueous solutions.
未来方向
There are several future directions for research on 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. In cancer research, further studies are needed to elucidate the mechanism of action of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide and to determine its efficacy in vivo. In inflammation research, further studies are needed to determine the optimal dose and duration of treatment with 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. In pain research, further studies are needed to determine the role of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide in chronic pain and to determine its potential for use in combination with other analgesics. Overall, further research is needed to fully understand the potential therapeutic applications of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide.
合成方法
The synthesis of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves the reaction of 4-ethylphenol with N-methylpiperidine in the presence of acetic anhydride and triethylamine. The resulting product is then purified and isolated using column chromatography. The yield of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is approximately 50%, and the compound can be obtained in its crystalline form.
科学研究应用
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In pain research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to alleviate pain by modulating the activity of ion channels and receptors involved in pain sensation.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-4-6-15(7-5-13)20-12-16(19)17-14-8-10-18(2)11-9-14/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKMGJLVIYAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)

![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)

![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960192.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)

![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)